molecular formula C7H4Cl2O3 B037654 2,3-Dichloro-4,5-dihydroxybenzaldehyde CAS No. 125001-04-9

2,3-Dichloro-4,5-dihydroxybenzaldehyde

Cat. No. B037654
M. Wt: 207.01 g/mol
InChI Key: DRELBLKEYWKKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-4,5-dihydroxybenzaldehyde (DCDHB) is a chemical compound that has been the subject of extensive research in recent years. It is a synthetic derivative of the natural compound hydroquinone, which is commonly found in plants and animals. DCDHB has been found to have a number of potential applications in scientific research, particularly in the fields of biochemistry and physiology.

Mechanism Of Action

The mechanism of action of 2,3-Dichloro-4,5-dihydroxybenzaldehyde is not fully understood, but it is thought to act as a pro-oxidant in cells. This means that it is able to generate ROS, which can cause damage to cellular components such as DNA, proteins, and lipids. 2,3-Dichloro-4,5-dihydroxybenzaldehyde has also been found to inhibit the activity of certain enzymes that are involved in the detoxification of ROS.

Biochemical And Physiological Effects

2,3-Dichloro-4,5-dihydroxybenzaldehyde has been found to have a number of biochemical and physiological effects in cells. It has been shown to induce apoptosis (programmed cell death) in a number of different cell types, including cancer cells. 2,3-Dichloro-4,5-dihydroxybenzaldehyde has also been found to inhibit the growth and proliferation of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using 2,3-Dichloro-4,5-dihydroxybenzaldehyde in lab experiments is its ability to mimic the effects of ROS in cells. This allows researchers to study the effects of oxidative stress on cellular function in a controlled environment. However, one of the limitations of using 2,3-Dichloro-4,5-dihydroxybenzaldehyde is its potential toxicity. 2,3-Dichloro-4,5-dihydroxybenzaldehyde has been found to be cytotoxic (toxic to cells) at high concentrations, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on 2,3-Dichloro-4,5-dihydroxybenzaldehyde. One area of interest is the development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Another area of interest is the development of new tools for studying the mechanisms of oxidative stress in cells. Additionally, there is potential for the development of new diagnostic tools based on the biochemical and physiological effects of 2,3-Dichloro-4,5-dihydroxybenzaldehyde in cells.

Scientific Research Applications

2,3-Dichloro-4,5-dihydroxybenzaldehyde has been found to have a number of potential applications in scientific research. One of its primary uses is as a tool for studying the mechanisms of oxidative stress in cells. 2,3-Dichloro-4,5-dihydroxybenzaldehyde is able to mimic the effects of reactive oxygen species (ROS) in cells, allowing researchers to study the effects of oxidative stress on cellular function.

properties

CAS RN

125001-04-9

Product Name

2,3-Dichloro-4,5-dihydroxybenzaldehyde

Molecular Formula

C7H4Cl2O3

Molecular Weight

207.01 g/mol

IUPAC Name

2,3-dichloro-4,5-dihydroxybenzaldehyde

InChI

InChI=1S/C7H4Cl2O3/c8-5-3(2-10)1-4(11)7(12)6(5)9/h1-2,11-12H

InChI Key

DRELBLKEYWKKNI-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1O)O)Cl)Cl)C=O

Canonical SMILES

C1=C(C(=C(C(=C1O)O)Cl)Cl)C=O

synonyms

Benzaldehyde, 2,3-dichloro-4,5-dihydroxy- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2.51 g of boron tribromide in methylene chloride is added to dropwise to a solution of 0.47 g of 2,3-dichloro-4,5-dimethoxybenzaldehyde in methylene chloride at -50° to -60° C. and the mixture is stirred at -50° C. to room temperature for 1 hour. The reaction mixture is poured into water and the aqueous mixture is extracted with ethyl acetate. The extract is evaporated to remove solvent. Methanol and 10% hydrochloric acid are added to the residue and the mixture is stirred at room temperature for 1 hour. To the reaction mixture are added water, and the mixture is extracted with ethyl acetate. The extract is washed with water, dried and evaporated to remove solvent. The residue is washed with n-hexane and dried to give 0.38 g of 2,3-dichloro-4,5-dihydroxybenzaldehyde.
Quantity
2.51 g
Type
reactant
Reaction Step One
Name
2,3-dichloro-4,5-dimethoxybenzaldehyde
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.